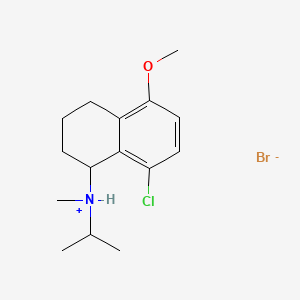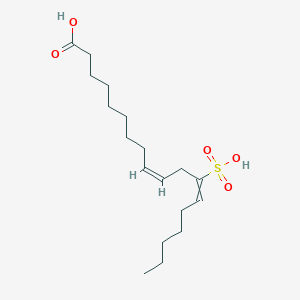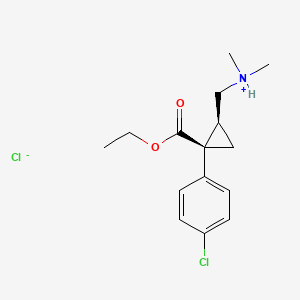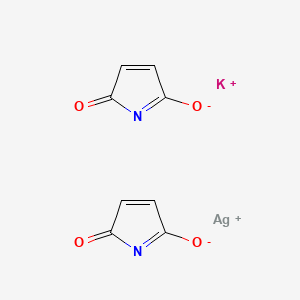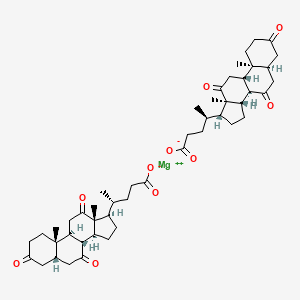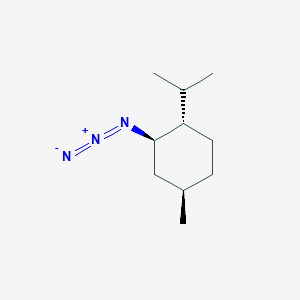
(1R,2S,5R)-(-)-Menthyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,5R)-(-)-Menthyl azide is a chiral organic compound derived from menthol, a naturally occurring monoterpene found in mint oils. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The azide functional group (-N₃) attached to the menthyl moiety makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-(-)-Menthyl azide typically involves the conversion of (1R,2S,5R)-(-)-menthol to its corresponding mesylate or tosylate, followed by nucleophilic substitution with sodium azide. The reaction conditions generally include:
Step 1: Conversion of (1R,2S,5R)-(-)-menthol to menthyl mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
Step 2: Substitution reaction with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. the principles remain similar, with scale-up considerations for safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,5R)-(-)-Menthyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Sodium azide in DMF or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: LiAlH₄ in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products
Triazoles: Formed via cycloaddition with alkynes.
Amines: Formed via reduction of the azide group.
Wissenschaftliche Forschungsanwendungen
(1R,2S,5R)-(-)-Menthyl azide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules. Its azide group facilitates the formation of triazoles through click chemistry, which is widely used in drug discovery and materials science.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (1R,2S,5R)-(-)-Menthyl azide primarily involves its azide group, which can participate in various chemical transformations. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly efficient and selective, making it a valuable tool in chemical synthesis. The stereochemistry of the menthyl moiety also influences the reactivity and selectivity of the compound in chiral synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S,5R)-(-)-Menthol: The parent compound from which (1R,2S,5R)-(-)-Menthyl azide is derived.
(1R,2S,5R)-(-)-Menthyl chloride: Another derivative of menthol with a chloride functional group.
(1R,2S,5R)-(-)-Menthyl bromide: Similar to menthyl chloride but with a bromide functional group.
Uniqueness
This compound is unique due to its azide functional group, which imparts distinct reactivity compared to other menthyl derivatives. The azide group enables the compound to participate in click chemistry, a versatile and widely used reaction in various fields of research. Additionally, the chiral nature of the menthyl moiety makes it valuable in asymmetric synthesis, where the stereochemistry of the product is crucial.
Eigenschaften
Molekularformel |
C10H19N3 |
|---|---|
Molekulargewicht |
181.28 g/mol |
IUPAC-Name |
(1S,2R,4R)-2-azido-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 |
InChI-Schlüssel |
JWXCHQXAHQOURC-KXUCPTDWSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)N=[N+]=[N-])C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)N=[N+]=[N-])C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


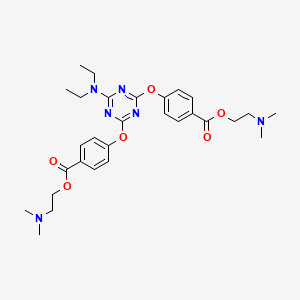
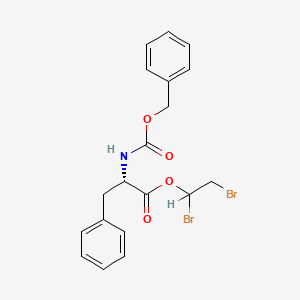
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
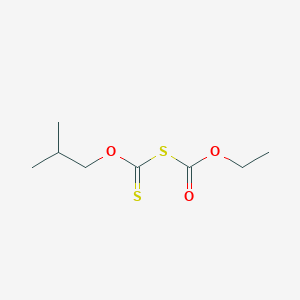
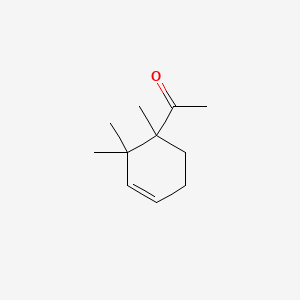

![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
